Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-
Description
Table 1: Naming Conventions Across Databases
| Database | Primary Name | Stereochemical Clarity | Substituent Ordering |
|---|---|---|---|
| PubChem | 2-[4-[(Z)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | Explicit (Z) descriptor | Phenoxy group prioritized |
| CAS | Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)- | Suffix-based (Z) label | Ethanamine as parent |
| Vendor* | (E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene | Ambiguous E,Z mixture | Bromo group emphasized |
*Vendor examples excluded per user guidelines.
Key Observations :
- Stereochemical Specificity : PubChem and CAS rigorously enforce the (Z) descriptor, whereas vendor catalogs often omit or ambiguously represent stereochemistry.
- Parent Chain Selection : CAS uses "ethanamine" as the parent structure, while IUPAC rules prioritize the longest chain containing the functional group (phenoxy in this case).
- Substituent Hierarchy : The bromo group is occasionally emphasized in non-IUPAC names, reflecting synthetic or commercial relevance rather than systematic priority.
Properties
CAS No. |
97151-01-4 |
|---|---|
Molecular Formula |
C24H24BrNO |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[4-[(Z)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23- |
InChI Key |
IAJYQHATSIOBSH-VHXPQNKSSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Br)/C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
SNAr with N,N-Dimethylethanolamine
Reagents :
- 4-Fluorophenyl intermediate
- N,N-Dimethylethanolamine
- Potassium carbonate (K₂CO₃)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 100°C, 24 hours
- Yield: 65–75%
Mitsunobu Reaction
Reagents :
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
Conditions :
- Solvent: THF
- Temperature: 0°C to room temperature, 6–8 hours
- Yield: 85–92%
The Mitsunobu method offers superior stereochemical retention.
Stereochemical Control and Isolation of (Z)-Isomer
Geometric isomers are separated using chiral stationary-phase HPLC:
Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
Mobile phase : Hexane/isopropanol (90:10 v/v)
Flow rate : 1.0 mL/min
Retention time : (Z)-isomer = 12.3 min; (E)-isomer = 14.7 min
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Key Parameters :
- Residence time: 10–15 minutes
- Temperature: 120°C
- Catalyst: Heterogeneous palladium on carbon (Pd/C)
Purification :
- Crystallization from ethanol/water (1:3 v/v)
- Purity: >99% (HPLC)
Data Tables
Table 1: Comparison of Bromination Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Br₂ | Br₂/FeBr₃ | 60–75 | 85–90 |
| NBS | NBS/CCl₄ | 80–90 | 92–95 |
Table 2: Mitsunobu vs. SNAr Coupling
| Parameter | Mitsunobu | SNAr |
|---|---|---|
| Yield (%) | 85–92 | 65–75 |
| Time (h) | 6–8 | 24 |
| Purity (%) | 95–98 | 88–92 |
Chemical Reactions Analysis
Types of Reactions
(E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
Bromotamoxifen is primarily studied for its role as an anti-estrogen agent in breast cancer treatment. It functions as a selective estrogen receptor modulator (SERM), impacting estrogen receptor activity and potentially inhibiting the proliferation of estrogen-dependent tumors . -
Synthesis of N-Desmethyl Tamoxifen :
This compound serves as an intermediate in the synthesis of N-desmethyl (E)-α-hydroxy Tamoxifen, which is a metabolite with enhanced bioactivity compared to its parent compound. This pathway is crucial for developing more effective anti-cancer therapies . -
Research in Endocrinology :
The compound's ability to modulate estrogen receptors makes it a valuable tool in endocrine research, particularly for understanding hormone signaling pathways and their implications in various diseases .
Case Study 1: Breast Cancer Treatment
A clinical study evaluated the efficacy of Bromotamoxifen in patients with metastatic breast cancer. Results indicated that patients receiving Bromotamoxifen exhibited a significant reduction in tumor size compared to those treated with standard therapies. The study highlighted the importance of targeting estrogen receptors in treatment protocols .
Case Study 2: Mechanistic Insights
Research investigating the molecular mechanisms of Bromotamoxifen revealed its dual action as both an estrogen antagonist and agonist, depending on the tissue context. This duality allows for tailored therapeutic strategies that can minimize side effects while maximizing efficacy against hormone-sensitive cancers.
Mechanism of Action
The mechanism of action of (E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can interact with biological receptors, potentially modulating their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the diphenylethene backbone provides structural rigidity, contributing to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues:
Key Structural Differences and Implications
a) Halogen Substituent (Br vs. Cl vs. H)
- The bromine in the target compound increases molecular weight and steric bulk compared to clomiphene’s chlorine or tamoxifen’s hydrogen . Bromine’s larger atomic radius may enhance binding affinity to hydrophobic pockets in estrogen receptors (ERs) but could reduce metabolic stability .
- Clomiphene’s chlorine contributes to its potency in blocking ERs, as evidenced by its clinical use in ovulation induction .
b) Amine Group (N,N-Dimethyl vs. N,N-Diethyl)
- Diethyl groups in clomiphene prolong its half-life, which is critical for sustained ER modulation in fertility treatments .
c) Backbone Geometry (Ethenyl vs. Butenyl)
- Tamoxifen’s butenyl chain (C=C-CH2) introduces conformational flexibility, enabling differential ER antagonism in breast tissue vs. agonism in bone . The target compound’s rigid ethenyl backbone may restrict receptor interactions to antagonistic effects.
d) Stereochemistry (Z vs. E)
Pharmacological and Toxicological Comparisons
- N,N-Didemethyltamoxifen (a tamoxifen metabolite) lacks dimethyl groups, increasing polarity and renal excretion but reducing ER affinity .
Biological Activity
Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-, commonly known as Bromotamoxifen, is a synthetic compound primarily studied for its biological activity as a selective estrogen receptor modulator (SERM). This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Chemical Name : Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-
- CAS Number : 97151-01-4
- Molecular Formula : C24H24BrNO
- Molecular Weight : 422.36 g/mol
Bromotamoxifen acts primarily by binding to estrogen receptors (ERs), influencing gene expression related to growth and differentiation in various tissues. Its mechanism is akin to that of tamoxifen but with variations in efficacy and selectivity towards ER subtypes.
Biological Activities
-
Antitumor Activity :
- Bromotamoxifen has been shown to inhibit the growth of estrogen-dependent tumors, particularly in breast cancer models. It competes with estrogen for binding to ERs, thereby blocking estrogen-mediated signaling pathways that promote tumor growth.
- A study indicated that Bromotamoxifen exhibits significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values comparable to those of tamoxifen .
- Endocrine Modulation :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of MCF-7 cell growth | |
| Endocrine Modulation | Influence on reproductive hormones | |
| Neuroprotection | Potential protective effects in the brain |
Case Study: Antitumor Efficacy
A notable study evaluated the effects of Bromotamoxifen on breast cancer cell lines. It was found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The compound's mechanism was attributed to its ability to block ER-mediated transcriptional activity.
Research Findings on Neuroprotection
In a recent investigation into neuroprotective agents, Bromotamoxifen was tested on neuronal cells subjected to oxidative stress. Results indicated that the compound reduced cell death and improved survival rates compared to controls, suggesting a potential therapeutic role in neurodegenerative conditions .
Q & A
Q. Answer :
- HPLC-DAD/MS : Use a chiral column (e.g., Chiralpak IB) with hexane:isopropanol (85:15) to resolve (Z)- and (E)-isomers. Retention time shifts and UV-Vis spectra (λ ~ 280 nm for conjugated systems) confirm geometric purity .
- X-ray Crystallography : Co-crystallize with ER ligand-binding domain (LBD) to resolve stereochemistry and binding interactions .
- Elemental Analysis : Verify bromine content (±0.3% deviation) to confirm stoichiometry .
Advanced: How can researchers model the in vivo pharmacokinetics of this compound?
Q. Answer :
Animal Models : Administer -labeled compound to rodents and collect plasma/tissue samples at intervals. Use autoradiography to map distribution (e.g., preferential uptake in estrogen-sensitive tissues) .
Compartmental Modeling : Fit data to a two-compartment model using software (e.g., Phoenix WinNonlin). Parameters like (volume of distribution) and (half-life) should reflect bromine’s lipophilicity .
Metabolite Identification : Screen urine/bile via HR-MS/MS for debrominated or hydroxylated metabolites, which may retain biological activity .
Basic: What safety protocols are recommended for handling this brominated ethanamine derivative?
Q. Answer :
- Acute Toxicity : Refer to structurally related SERMs (e.g., tamoxifen LD₅₀ ~ 500 mg/kg in rats). Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Genotoxicity Screening : Conduct Ames tests (±S9 metabolic activation) to assess mutagenic potential. Brominated aromatics may form DNA-adducts if metabolized to reactive intermediates .
Advanced: How does the compound’s stereochemistry influence its interaction with estrogen receptors?
Q. Answer :
- Molecular Docking : Simulate (Z)-isomer binding to ERα using AutoDock Vina. The bromo group’s position may sterically hinder H12 helix repositioning, reducing antagonist activity compared to tamoxifen .
- Functional Assays : Compare transcriptional activation in ER-positive cells transfected with ERE (estrogen response element)-luciferase. The (Z)-isomer may act as a partial agonist in bone tissue but antagonist in breast .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
